N-(tert-Butoxycarbonyl)-L-serine, also commonly known as Boc-L-serine, is a synthetic derivative of the naturally occurring L-serine amino acid. It is a white, crystalline solid widely used in organic synthesis, particularly in peptide chemistry []. The "Boc" group (tert-butoxycarbonyl) acts as a protecting group for the amino functionality of serine, allowing for selective modification of the carboxylic acid group or the side chain hydroxyl group.
Boc-L-serine has the following molecular formula: C₈H₁₅NO₅. Its structure consists of a central carbon chain with a carboxylic acid group at one end and a hydroxyl group attached to the second carbon. The amino group of serine is protected by a bulky tert-butoxycarbonyl group (Boc) attached to the first carbon []. This structure allows Boc-L-serine to participate in various chemical reactions while protecting the amino group from unwanted interactions.
Boc-L-serine can be synthesized through various methods, with one common approach involving the reaction of L-serine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
The Boc protecting group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amino group of serine.
Boc-L-serine is a valuable building block in peptide synthesis. The protected amino group allows for the formation of peptide bonds with other amino acids using various coupling reagents. After chain assembly, the Boc group is removed to obtain the final peptide sequence.
Boc-L-serine itself does not have a specific biological function. It serves as a protected form of L-serine used in chemical synthesis, particularly for creating peptides.
Irritant